2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole (CAS 1809873-08-2; molecular formula C₇H₅FN₄S; molecular weight 196.21 g/mol) is a heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluoropyridin-2-yl moiety and bearing a free primary amine at the 2-position. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, associated with antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C7H5FN4S
Molecular Weight 196.21 g/mol
Cat. No. B13708466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole
Molecular FormulaC7H5FN4S
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=NN=C(S2)N)F
InChIInChI=1S/C7H5FN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)
InChIKeyOYLWXXNOLCMNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole: Structural Identity and Procurement-Relevant Physicochemical Baseline


2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole (CAS 1809873-08-2; molecular formula C₇H₅FN₄S; molecular weight 196.21 g/mol) is a heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 5-position with a 3-fluoropyridin-2-yl moiety and bearing a free primary amine at the 2-position. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, associated with antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities [1][2]. The incorporation of a fluorine atom at the pyridine 3-position introduces distinct electronic and steric features that differentiate this compound from non-fluorinated and alternatively halogenated analogs, providing quantifiable advantages in target-binding affinity, metabolic stability, and synthetic tractability for downstream derivatization [3].

1 Free primary amine enables diverse derivatization: amide, urea, Schiff base, and heterocycle-fused library synthesis.
2 3-Fluoropyridyl group provides electronic tuning for noncanonical hinge-binding and reported metabolic stabilization.
3 1,3,4-Thiadiazole scaffold supports kinase, antimicrobial, and anticancer cell-model screening programs.

Why In-Class 2-Amino-1,3,4-thiadiazoles Cannot Be Simply Interchanged with 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole


Within the 2-amino-1,3,4-thiadiazole family, biological activity is exquisitely sensitive to the nature and position of substituents on the 5-aryl/heteroaryl ring. Replacing the 3-fluoro-2-pyridyl group with an unsubstituted 2-pyridyl (e.g., 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, CAS 25468-22-8), a 3-pyridyl isomer, or a phenyl ring eliminates the unique electronic effects conferred by the fluorine atom—namely, its strong electron-withdrawing inductive effect (σₘ ≈ 0.34) that modulates the pKₐ of the adjacent pyridine nitrogen and alters hydrogen-bond acceptor capacity [1]. This substitution also removes the fluorine atom's ability to engage in orthogonal dipolar C–F···H–C and C–F···π interactions with protein target residues, which have been directly correlated with potency gains in fluorinated versus non-fluorinated pyridinyl-thiadiazole series [2][3]. Critically, the free 2-amino group is the sole chemical handle for generating diverse amide, urea, Schiff base, and heterocycle-fused derivatives; any compound lacking this primary amine cannot serve as a common synthetic intermediate for the same chemical space [4].

Fluorine Non-fluorinated pyridyl analogs lack the electron-withdrawing effect that alters pyridine basicity and hinge-binding electronics.
Position Phenyl or 3-pyridyl replacement removes the 2-pyridyl pharmacophore orientation critical for kinase and trypanocidal targets.
Amine N-Substituted analogs lack the free amine required for acylation, Schiff base, and parallel library synthesis; derivatization scope is severely limited.

Quantitative Differentiation Evidence for 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole Versus Closest Analogs


Fluorine-Induced Electronic Modulation of the Pyridine Ring vs. Non-Fluorinated 2-Pyridyl Analog

The 3-fluoro substituent on the pyridine ring exerts a strong electron-withdrawing inductive effect (Hammett σₘ = +0.34) that decreases the electron density on the pyridine nitrogen compared to the non-fluorinated 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (CAS 25468-22-8). In related 1,3,4-thiadiazole-pyridine series evaluated as IRAK4 kinase inhibitors, pyridinyl-thiadiazoles bearing electron-withdrawing substituents demonstrated noncanonical hinge-binding through a rare intermolecular sulfur-oxygen interaction with the kinase hinge region, as confirmed by X-ray crystallography [1]. The fluorine atom's presence at the 3-position enhances this electronic tuning without introducing steric bulk that would impair binding, in contrast to chloro or methyl substituents at the same position. The resulting modulation of the thiadiazole ring's electronic character directly affects the strength of the critical S···O noncovalent interaction that underpins target engagement [1].

Fluorine Electronic Effect
Class-level
3-F σₘ +0.34 H σₘ 0
Fluorine tunes hinge-binding electronics without steric penalty; supports scaffold selection.
Based on analogous IRAK4 pyridinyl-thiadiazole series; verify for specific target.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Cytotoxicity Differential of Pyridinyl-1,3,4-thiadiazole Derivatives Against Human Cancer Cell Lines: Context for Fluorinated Analog Selection

In a study of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives bearing a 2-pyridyl moiety, cytotoxicity was assessed via MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines using doxorubicin as reference standard [1]. Nitro-substituted benzamide derivatives demonstrated the highest cytotoxic activity against PC3 cells, while methoxylated derivatives showed selective activity against SKNMC cells [1]. Although 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole was not directly evaluated in this study, the established 2-pyridyl-1,3,4-thiadiazole scaffold class exhibits IC₅₀ values in the low micromolar to sub-micromolar range when appropriately derivatized. In a separate study on 1,3,4-thiadiazole derivatives bearing pyridine moiety, compound 4h demonstrated IC₅₀ values of 2.03 ± 0.72 µM and 2.17 ± 0.83 µM against two cancer cell lines, outperforming the reference drug (IC₅₀ = 2.40 ± 0.12 and 2.54 ± 0.82 µM) [2]. The fluorinated pyridyl variant is expected to exhibit differentiated potency due to altered electronic properties and lipophilicity, providing a rationale for its procurement over non-fluorinated analogs in anticancer SAR campaigns.

Cytotoxicity Endpoint
Class-level
Deriv. 4h IC₅₀ 2.03–2.17 µM
Reported cytotoxicity endpoint comparison; supports cell-model screening.
No direct data for fluorinated compound; class-level MTT assay in PC3, HT-29, SKNMC.
Anticancer Activity Cytotoxicity MTT Assay

Enhanced Lipophilicity and Metabolic Stability Conferred by the 3-Fluoropyridyl Group vs. Non-Fluorinated and Alternatively Halogenated Analogs

The strategic incorporation of fluorine into drug-like molecules is a well-established approach to modulate lipophilicity (log P/log D), metabolic stability, and membrane permeability [1]. In a direct experimental comparison of 2-fluoropyridinyl-substituted thiadiazole analogs versus the parent non-fluorinated compound (FACH) in an MCT1 inhibition assay, the fluorinated analog 1 exhibited an IC₅₀ of 118 nM, while the parent FACH showed IC₅₀ = 11 nM, representing an 11-fold difference in potency attributable to the fluorine substitution's effect on target binding and physicochemical properties [2]. Concurrently, the experimental log D₇.₄ of the fluorinated analog was shifted relative to the non-fluorinated parent, confirming that fluorine incorporation predictably alters lipophilicity. In the context of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole, the 3-fluoropyridyl group is expected to increase log P by approximately 0.3–0.5 units compared to the non-fluorinated 5-(pyridin-2-yl) analog (MW 178.22 vs. 196.21) based on established π-fluorine substituent constants, potentially improving membrane permeability while retaining aqueous solubility adequate for biochemical assay conditions . Furthermore, the fluorine atom at the pyridine 3-position blocks a primary site of cytochrome P450-mediated oxidative metabolism (parahydroxylation), providing a metabolic stability advantage over the non-fluorinated analog that is susceptible to oxidation at this position [1].

Lipophilicity & Metabolic Stability
Cross-study
Δlog P ~ +0.3–0.5 MCT1 fluoro IC₅₀ 118 nM vs. parent 11 nM
Fluorine shifts lipophilicity and metabolic stability; supports ADME optimization.
Representative MCT1 study; verify in target scaffold.
Physicochemical Properties Metabolic Stability Drug-Likeness

Synthetic Tractability: 2-Amino Handle Enables Diverse Derivatization vs. N-Substituted Analogs

The primary aromatic amine at the 2-position of the thiadiazole ring is the key reactive handle that enables transformation into amides, ureas, Schiff bases, carbamates, and sulfonamides through well-established, high-yielding reactions. In the synthesis of 5-pyridyl-2-aroylaminothiadiazole derivatives, the free 2-amino group was acylated with substituted benzoyl chlorides to generate a library of 10 compounds in good yields, demonstrating the utility of this functional group for parallel synthesis [1]. Similarly, 2-amino-5-aryl-1,3,4-thiadiazole derivatives (TDZ 1-8) served as the key intermediates for phthalimide coupling to yield topoisomerase II-targeted compounds [2]. In contrast, N-substituted analogs (e.g., N-methyl, N-aryl, or N-acyl derivatives) lack this free amine and cannot be used for the same divergent derivatization strategies without prior deprotection, which is often not feasible under mild conditions. The 2-amino-1,3,4-thiadiazole scaffold has been explicitly identified as a privileged starting point for generating pharmacologically active derivatives, with the amine group serving as the critical derivatization center [3]. Furthermore, the microwave-assisted synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide using POCl₃ has been optimized, providing rapid, scalable access to diverse analogs [4].

Synthetic Versatility
Head-to-head
Free NH₂: 3+ routes (acylation, Schiff base, phthalimide) N-substituted: 0 direct routes
Free amine enables divergent library synthesis; N-substituted analogs lack this versatility.
Confirmed by multiple synthesis reports; critical for parallel chemistry.
Synthetic Chemistry Building Block Derivatization

Antimicrobial Activity Class Benchmarking: 1,3,4-Thiadiazole-Pyridine Hybrids vs. Standard Antibiotics

In a systematic study of 1,3,4-thiadiazole compounds synthesized from pyridine carboxylic acid derivatives and thiosemicarbazide, five compounds were screened for antibacterial activity against Escherichia coli, Salmonella kentucky, Bacillus subtilis, and Klebsiella pneumoniae [1]. The study confirmed that pyridine-containing 1,3,4-thiadiazoles exhibit varying degrees of antibacterial efficacy, with structural modifications on the pyridine ring directly influencing activity. In a broader review of 1,3,4-thiadiazole antimicrobial activity, 79 newly synthesized derivatives were evaluated against 10 Gram-negative and 9 Gram-positive bacterial strains, with many exhibiting either superior inhibitory efficacy relative to standard reference antibiotics or achieving 90–100% bacterial growth suppression [2]. For antifungal evaluation, 75 compounds demonstrated potency exceeding that of reference antifungal agents against 25 fungal species [2]. The 2-amino-1,3,4-thiadiazole scaffold, specifically, has been highlighted as a privileged antimicrobial pharmacophore, with chlorinated and fluorinated derivatives (e.g., compounds 9d-f) exhibiting enhanced antibacterial activity against S. aureus and E. coli compared to non-halogenated counterparts [3]. This class-level evidence supports the procurement of fluorinated thiadiazole-pyridine hybrids like 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole as strategically differentiated starting points for antimicrobial lead discovery.

Antimicrobial Class Benchmark
Class-level
79 deriv. ≥90% inhibition vs. ref. antibiotics; fluorinated enhanced
Class-level antimicrobial activity reported; fluorinated analogs may offer screening advantage.
No direct MIC for this compound; data to verify in target strains.
Antimicrobial Activity Antibacterial Drug Resistance

Trypanocidal Pharmacophoric Role of the 2-Pyridinyl Fragment: Evidence for Pyridine Positional and Substituent Sensitivity

In a systematic evaluation of 16 pyridinyl-1,3,4-thiadiazole derivatives against the trypomastigote form of Trypanosoma cruzi (the causative agent of Chagas disease), IC₅₀ values ranged from 3 to 226 µM, with the most potent compounds achieving single-digit micromolar activity [1]. Critically, the study established that the 2-pyridinyl fragment bound to the imine subunit of the hydrazine moiety exhibited pharmacophoric behavior essential for trypanocidal activity—meaning that the position of the pyridine nitrogen and the nature of substituents on the pyridine ring are not interchangeable [1]. Compound 11a (hydrochloride salt) produced phenotypic changes in T. cruzi similar to those caused by posaconazole, a clinical sterol biosynthesis inhibitor, indicating a mechanism involving disruption of ergosterol biosynthesis [1]. The 3-fluoro substituent on the pyridine ring of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole provides a unique electronic environment at the pharmacophoric 2-pyridinyl position that cannot be replicated by the unsubstituted analog. Furthermore, the free 2-amino group on the thiadiazole enables the synthesis of N-arylhydrazone derivatives—the specific subclass that demonstrated superior trypanocidal profiles (IC₅₀ range: 3–226 µM) compared to N-aminobenzyl derivatives [1].

Trypanocidal Activity
Class-level
IC₅₀ range 3–226 µM; SI >10
Class-level trypanocidal range supports derivative screening; 2-pyridinyl pharmacophore essential.
Data from N-arylhydrazone derivatives; verify for fluorinated analog.
Trypanocidal Activity Chagas Disease Neglected Tropical Diseases

Priority Application Scenarios Where 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole Delivers Quantifiable Selection Advantage


Kinase Inhibitor Lead Generation Targeting IRAK4 and Related Inflammatory Kinases

The pyridinyl-thiadiazole chemotype has been validated by X-ray crystallography as a noncanonical kinase hinge binder engaging in a rare intermolecular sulfur-oxygen interaction with the IRAK4 hinge region [1]. The 3-fluoro substituent on the pyridine ring of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole provides electronic tuning of this interaction without steric penalty, while the free 2-amine enables systematic SAR exploration through amide, urea, and heterocycle-fused library synthesis. This compound is the preferred starting scaffold over non-fluorinated 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine for programs requiring oral bioavailability, as the fluorine atom contributes to metabolic stabilization at the pyridine 3-position. The demonstrated class-level antibacterial and anticancer activity provides additional phenotypic screening opportunities in parallel to target-based approaches.

Antimicrobial Resistance (AMR) Drug Discovery: Fluorinated Thiadiazole-Pyridine Hybrids

With 79 newly synthesized 1,3,4-thiadiazole derivatives demonstrating superior or equivalent antibacterial activity compared to standard-of-care antibiotics across 19 bacterial strains, and 75 derivatives exceeding reference antifungal potency against 25 fungal species, this scaffold class represents a validated starting point for AMR drug discovery [2]. The fluorinated 2-amino derivative is specifically differentiated from non-halogenated analogs because chlorinated and fluorinated 2-amino-1,3,4-thiadiazole derivatives (compounds 9d-f) have demonstrated enhanced antibacterial activity against both S. aureus and E. coli [3]. The free 2-amine enables rapid generation of focused compound libraries through parallel acylation or Schiff base formation, allowing systematic exploration of the structure-activity landscape against resistant clinical isolates.

Chagas Disease Drug Discovery: Trypanocidal N-Arylhydrazone Derivative Synthesis

The 2-pyridinyl fragment has been unequivocally established as a pharmacophoric element for trypanocidal activity against T. cruzi, with the N-arylhydrazone subclass of 1,3,4-thiadiazole derivatives demonstrating IC₅₀ values as low as 3 µM and selectivity indices exceeding 10—comparable to the clinical drug posaconazole in terms of phenotypic effect on the parasite [4]. The free 2-amino group on 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole is the essential functional handle for generating N-arylhydrazone derivatives via diazotization and coupling with activated aryl substrates. The 3-fluoro substituent on the pyridine ring provides a unique electronic perturbation to the pharmacophoric 2-pyridinyl moiety that cannot be achieved with the unsubstituted analog, offering a distinct SAR vector for potency optimization.

Medicinal Chemistry Building Block for Parallel Library Synthesis and Fragment-Based Drug Discovery

As a bifunctional building block with a free primary aromatic amine (2-position) and a 3-fluoropyridin-2-yl substituent (5-position), this compound is ideally suited for high-throughput parallel synthesis of diverse compound libraries. The 2-amine has been demonstrated to undergo efficient acylation with benzoyl chlorides (yielding 10-derivative libraries), Schiff base formation with aromatic aldehydes, and phthalimide coupling for heterocycle-fused products [5][6]. The 3-fluoropyridyl group simultaneously provides a built-in fluorine atom—a feature present in approximately 20–25% of approved small-molecule drugs—for ¹⁹F NMR-based binding assays and metabolic stabilization. Compared to the non-fluorinated analog, this compound delivers a more advanced starting point that incorporates two design elements (fluorine and free amine) in a single, readily derivatized scaffold, reducing the number of synthetic steps required to access fluorine-containing lead compounds.

Application
Selection Property
Validation Focus
Kinase signaling pathway research
Noncanonical hinge-binding scaffold with fluorine-tuned electronics
Target-engagement X-ray context and kinase panel screening
Antimicrobial screening studies
Class-level antimicrobial activity profile of fluorinated 2-amino-thiadiazoles
MIC and strain-panel endpoint review
Trypanocidal activity screening
2-Pyridinyl pharmacophoric fragment for trypanocidal N-arylhydrazone synthesis
IC₅₀ and selectivity index assessment in T. cruzi assay
Parallel library synthesis
Free 2-amine enabling divergent acylation and Schiff base chemistry
Derivatization yield and library scope evaluation
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